Tin(II) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

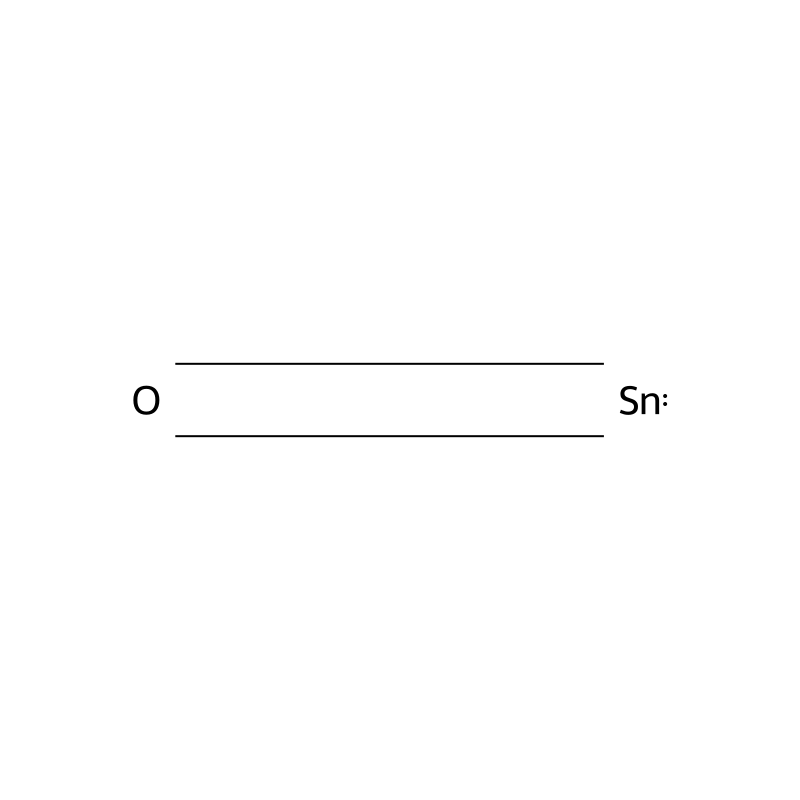

SMILES

solubility

Solubility in water: none

Insoluble

Canonical SMILES

Tin(II) oxide (SnO) is a metastable, amphoteric inorganic compound characterized by its +2 oxidation state and lone-pair electron configuration. Commercially supplied as a blue-black or red powder, it serves as a highly reactive, high-purity source of Sn(II) ions for industrial applications [1]. Unlike its fully oxidized counterpart, tin(IV) oxide, SnO is uniquely valued in procurement for its ability to dissolve readily in organic acids without introducing foreign anions, its intrinsic p-type semiconductivity, and its controlled thermal disproportionation into tin metal and tin dioxide [2]. These specific chemical behaviors make it a non-negotiable precursor for advanced electroplating baths, transparent electronics, and specialized energy storage materials where standard tin salts or fully oxidized tin fail to meet process requirements.

Substituting Tin(II) oxide with common alternatives like Tin(II) chloride (SnCl2) or Tin(IV) oxide (SnO2) frequently leads to process failure or material rejection. In electroplating and catalyst preparation, replacing SnO with SnCl2 introduces corrosive chloride ions that accumulate, degrading bath stability and damaging sensitive electronic substrates [1]. Conversely, attempting to use SnO2 as a substitute in chemical synthesis or thin-film deposition fails because SnO2 is highly chemically inert, insoluble in most acids, and strictly an n-type semiconductor [2]. Procurement must specify SnO when chloride-free dissolution, p-type charge transport, or low-temperature thermal reactivity is structurally required by the downstream application.

Elimination of Anion Contamination in MSA Plating Baths

In the formulation of tin methanesulfonate plating baths, the choice of Sn(II) precursor dictates long-term bath viability. Dissolving Tin(II) oxide in methanesulfonic acid (MSA) produces the desired tin salt and water as the sole byproduct. In contrast, utilizing Tin(II) chloride or Tin(II) sulfate introduces stoichiometric amounts of Cl⁻ or SO₄²⁻ ions [1]. Chloride accumulation rapidly increases the corrosivity of the bath toward electronic components and disrupts organic plating additives, while sulfate ions can lead to the precipitation of insoluble salts. Consequently, SnO is the mandatory precursor for continuous, high-purity electronic plating operations.

| Evidence Dimension | Foreign anion introduction per mole of Sn(II) dissolved |

| Target Compound Data | 0 moles (produces only H2O byproduct) |

| Comparator Or Baseline | Tin(II) chloride (introduces 2 moles Cl⁻ per mole Sn) |

| Quantified Difference | 100% reduction in halide/sulfate contamination |

| Conditions | Dissolution in aqueous methanesulfonic acid (MSA) for electroplating bath makeup |

Enables continuous replenishment of tin plating baths in semiconductor packaging without the costly bath degradation caused by anion buildup.

p-Type Semiconductivity for Transparent Electronics

Tin(II) oxide is structurally distinct from mainstream transparent conducting oxides due to its hybridized O 2p and Sn 5s orbitals, which facilitate p-type conductivity. SnO demonstrates a measurable hole mobility typically ranging from 1.0 to 2.4 cm²/V·s in thin films, making it one of the few viable p-type binary metal oxides [1]. In stark contrast, Tin(IV) oxide (SnO2) is intrinsically an n-type semiconductor driven by oxygen vacancies, with negligible hole transport capabilities. For engineers designing all-oxide p-n junctions or complementary metal-oxide-semiconductor (CMOS) transparent circuits, SnO cannot be substituted by SnO2.

| Evidence Dimension | Majority charge carrier and hole mobility |

| Target Compound Data | p-type; hole mobility ~1.0-2.4 cm²/V·s |

| Comparator Or Baseline | Tin(IV) oxide (SnO2) (n-type; ~0 cm²/V·s hole mobility) |

| Quantified Difference | SnO provides functional p-type hole transport, whereas SnO2 is strictly an electron conductor |

| Conditions | Oxide semiconductor thin films used in optoelectronic device fabrication |

Essential for buyers sourcing precursors for transparent p-type layers in advanced displays and optoelectronics, where n-type SnO2 is fundamentally useless.

Thermal Disproportionation for Anode Nanocomposite Generation

Tin(II) oxide exhibits thermodynamic metastability, undergoing a disproportionation reaction when heated in an inert atmosphere (typically between 300 °C and 600 °C) to yield a mixture of metallic tin (Sn) and Tin(IV) oxide (SnO2) [1]. This in-situ phase separation creates an intimate Sn/SnO2 nanocomposite that exhibits superior structural buffering during the dramatic volume expansion associated with lithium insertion. Bulk SnO2, being thermally stable, does not undergo this disproportionation and suffers from rapid pulverization and capacity fade when used directly as an anode [2]. Thus, SnO is specifically procured as a reactive precursor to engineer resilient battery architectures.

| Evidence Dimension | Phase transformation behavior at 400-600 °C (inert atmosphere) |

| Target Compound Data | Disproportionates into an intimate Sn and SnO2 nanocomposite |

| Comparator Or Baseline | Tin(IV) oxide (SnO2) (Remains phase-stable bulk SnO2) |

| Quantified Difference | SnO enables in-situ generation of a multi-phase buffering matrix; SnO2 does not |

| Conditions | Thermal processing of battery anode precursors under argon/nitrogen |

Allows battery manufacturers to synthesize highly durable, expansion-resistant tin-based anodes that outperform standard SnO2 powders in cycle life.

High-Purity Electronic Tin Plating

Directly utilizes SnO's ability to dissolve in methanesulfonic acid without introducing chlorides or sulfates, making it the standard for replenishing baths in PCB manufacturing and semiconductor lead-frame plating [1].

Transparent p-Type Oxide Thin Films

Leverages the unique hybridized orbital structure of SnO to deposit p-type semiconductor layers for transparent thin-film transistors (TFTs) and all-oxide p-n heterojunctions, filling a gap that n-type SnO2 cannot address [2].

High-Capacity Lithium-Ion Battery Anodes

Exploits the thermal disproportionation of SnO to synthesize finely dispersed Sn/SnO2 nanocomposites, which accommodate lithiation-induced volume expansion better than conventional bulk tin oxides [3].

Halogenated Elastomer Cross-Linking

Utilizes SnO as an acid scavenger and in-situ catalyst precursor in the curing of chloroprene rubbers, where it reacts with released HCl to form the active cross-linking agent SnCl2 without causing premature vulcanization [4].

References

- [1] WO2021019862A1 - Method for dissolving tin (ii) oxide.

- [2] US20160218223A1 - Tin based p-type oxide semiconductor and thin film transistor applications.

- [3] Giefers, H., et al. Kinetics of the disproportionation of SnO. Solid State Ionics, 2005.

- [4] Maciejewska, M., et al. New Chloroprene Rubber/Styrene-Butadiene Rubber (CR/SBR) Blends Cross-Linked with Tin(II) Oxide (SnO). Materials, 2022.

Physical Description

DryPowder; OtherSolid

BLUE-TO-BLACK CRYSTALLINE POWDER.

Brownish-black powder or black to blue-black crystalline solid.

Brownish-black powder.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

6.45 g/cm³

6.3

Melting Point

1976°F@600 mmHg (decomposes)

(600 mmHg): 1976°F (Decomposes)

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 26 of 33 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 33 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (85.71%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mmHg

0 mmHg (approx)

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Tin oxide (SnO): ACTIVE